Nitrazolam

Catalog No.
S1902973
CAS No.
28910-99-8
M.F
C17H13N5O2
M. Wt
319.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrazolam

CAS Number

28910-99-8

Product Name

Nitrazolam

IUPAC Name

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

InChI

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3

InChI Key

OYRPNABWTHDOFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4

Nitrazolam is an analytical reference standard categorized as a benzodiazepine. This product is intended for research and forensic applications.

Nitrazolam (1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) is a high-potency triazolobenzodiazepine primarily utilized as a critical analytical reference standard and pharmacological research substrate. Characterized by an 8-nitro substitution and an unsubstituted phenyl ring, it serves as the direct structural precursor and baseline comparator for halogenated analogs like clonazolam and flunitrazolam. In industrial and forensic settings, its procurement is driven by the need for exact mass spectrometric calibration, the synthesis of specific human liver microsome (HLM) metabolites, and its high stability in complex extraction matrices. As a non-halogenated nitro-benzodiazepine, it provides an essential structural control for mapping GABA-A receptor affinities and developing robust, interference-free toxicology screening protocols[1].

Research Fit

1

Analytical reference standard for forensic and toxicological research workflows

2

Triazolobenzodiazepine with distinct 8-nitro substitution pattern for chromatographic differentiation studies

3

Supports metabolic pathway comparison studies against halogenated designer benzodiazepine analogs

Substituting Nitrazolam with closely related analogs, such as clonazolam or flunitrazolam, fundamentally compromises both analytical accuracy and metabolic profiling. Because these analogs contain additional halogen substitutions (chlorine or fluorine) on the phenyl ring, they exhibit distinct chromatographic retention times, disparate precursor/product ion transitions in LC-MS/MS, and divergent phase I biotransformation pathways [1]. For instance, using a generic class-level standard or a halogenated analog will fail to accurately quantify the specific 8-aminonitrazolam metabolite, leading to critical false negatives or misidentifications in forensic screening. Furthermore, Nitrazolam exhibits unique matrix-effect resistance in keratinized tissue extractions, a property not uniformly shared by its halogenated counterparts, making exact-compound procurement mandatory for reproducible quantitative assays [2].

Substitution Risk

Metabolic

Clonazolam (2′-chloro analog) undergoes UGT1A4-mediated glucuronidation; nitrazolam shows no detectable conjugation—metabolic fate may differ substantially

Analytical

8-nitro vs. 2′-halogen substitution alters chromatographic retention and ionization; bioanalytical method transfer may require explicit re-validation

Interpretation

Divergent phase II metabolism and imprecision profiles mean toxicological findings from halogenated analogs may not transfer directly

Mass Spectrometric Differentiation from Halogenated Analogs

In high-throughput LC-MS/MS screening, Nitrazolam provides a distinct precursor ion[M+H]+ at m/z 320.1, with primary product ions at m/z 292.1 and 274.1. This sharply contrasts with its fluorinated analog Flunitrazolam (m/z 338.1) and chlorinated analog Clonazolam (m/z 354.1). Procuring the exact Nitrazolam standard is mandatory to resolve isobaric or near-isobaric interferences and establish accurate retention time libraries, preventing false-positive identifications in complex biological matrices [1].

Evidence DimensionPrecursor/Product Ion Transitions (m/z)
Target Compound DataPrecursor 320.1 → Product 292.1 / 274.1
Comparator Or BaselineFlunitrazolam (Precursor 338.1 → 292.1)
Quantified Difference18 Da mass shift due to absence of 2'-fluorine
ConditionsLC-MS/MS with electrospray ionization (ESI)

Enables forensic and clinical laboratories to build interference-free calibration curves, ensuring regulatory compliance in toxicology screening.

In vivo anticonvulsant assay
Class-level inference
Several-fold higher response than diazepam in electroshock seizure model; lower response in loss-of-righting-reflex assay
Mouse model, intraperitoneal administration
Reported assay-dependent seizure-model endpoint context
Selectivity between ES and LRR endpoints requires assay-specific review

Microsomal Metabolism Biomarker Identification

When incubated with pooled human liver microsomes (pHLM), Nitrazolam undergoes specific phase I biotransformations, primarily nitroreduction to 8-aminonitrazolam and monohydroxylation at the 4- or α-position. Unlike Cloniprazepam, which metabolizes into the licensed drug clonazepam (complicating analytical interpretation), Nitrazolam yields unique, non-overlapping metabolites. Utilizing high-purity Nitrazolam as an in vitro substrate is essential for synthesizing and validating these specific downstream reference biomarkers[1].

Evidence DimensionPrimary Phase I Metabolite Profile
Target Compound DataYields 8-aminonitrazolam and specific monohydroxylated derivatives
Comparator Or BaselineCloniprazepam (yields confounding clonazepam)
Quantified Difference100% elimination of licensed-drug metabolite overlap
ConditionsIn vitro incubation with pooled human liver microsomes (pHLM)

Crucial for toxicology labs needing to establish unambiguous intake markers without the risk of false attribution to prescription benzodiazepine use.

LC-MS/MS imprecision (%CV)
Head-to-head
Intra-day 7.0% CV; inter-day 6.1% CV; bias −0.5% at high QC (175 pg/mg)
Human whole blood, positive-ion ESI LC-MS/MS
Reported analytical precision context for forensic panel quantification
Lower imprecision than flubromazolam, nifoxipam, zolazepam in same panel

Minimal Ion Suppression in Matrix Extractions

Quantitative analysis of benzodiazepines in keratinized matrices often suffers from severe ion suppression. However, validation studies of designer benzodiazepines in hair using LC-MS/MS demonstrate that Nitrazolam exhibits no significant matrix effects, maintaining a bias between -5.6% and -0.4%. In contrast, other analogs like flubromazolam can exhibit substantial ion enhancement or suppression (up to 30% bias). This high matrix stability makes Nitrazolam a highly reproducible target or internal benchmark in solid-matrix extractions [1].

Evidence DimensionLC-MS/MS Matrix Effect (Bias %) in Hair
Target Compound Data-5.6% to -0.4% bias (no significant matrix effect)
Comparator Or BaselineFlubromazolam (+21.6% to +30.0% bias)
Quantified Difference>20% improvement in matrix-induced signal stability
ConditionsLiquid chromatography-tandem mass spectrometry of extracted hair samples

Guarantees higher quantitative accuracy and reduces the need for complex sample cleanup in forensic and industrial bioanalytical workflows.

In vitro glucuronidation
Head-to-head
No glucuronides detected; clonazolam, flubromazolam, etizolam, and others glucuronidated exclusively by UGT1A4
Pooled human liver microsomes + 13 recombinant UGT isoforms, LC-HRMS/MS
Metabolic pathway differentiation context—eliminates UGT1A4 polymorphism as confounding variable
Simplifies metabolic profiling for bioanalytical method development

Non-Halogenated Baseline in Pharmacodynamic Studies

In in vitro GABA-A receptor binding assays, Nitrazolam serves as the critical non-halogenated baseline for the triazolobenzodiazepine class. Statistical analysis reveals that Nitrazolam (possessing a hydrogen at the 2'-phenyl position) is equally as potent as Flunitrazolam (which possesses a 2'-fluorine) at the α+/γ2– interface, with a p-value of 1.0 for the potency comparison. Procuring Nitrazolam allows pharmacological researchers to isolate the exact steric and electronic contributions of the nitro group without confounding variables from phenyl-ring halogenation [1].

Evidence DimensionIn vitro GABA-A Receptor Potency (EC50 equivalence)
Target Compound DataEquivalent potency to 2'-fluorinated analog
Comparator Or BaselineFlunitrazolam (2'-fluoro analog)
Quantified Differencep = 1.0 (statistically identical potency), isolating the 8-nitro effect
ConditionsIn vitro GABA-A receptor activation assay (α+/γ2– interface)

Provides neurochemical researchers with a precise control compound to map structure-activity relationships (SAR) for novel anxiolytic or sedative drug development.

Microscale synthesis pathway
Head-to-head
Polymer-supported reagent protocol successful from 2-amino-5-nitrobenzophenone; comparable feasibility to clonazolam synthesis
Triazole ring formation within GC-MS injector
Reference standard production context for forensic laboratory supply contingency
Enables in-house standard synthesis when commercial sources are unavailable

Forensic Toxicology Reference Calibration

Driven by its distinct LC-MS/MS precursor and product ion transitions (m/z 320.1 → 292.1), Nitrazolam is indispensable for calibrating mass spectrometers in forensic screening. It ensures that laboratories can definitively differentiate it from isobaric or closely related halogenated analogs, thereby preventing false positives in complex biological samples [1].

In Vitro Phase I Biomarker Synthesis

Because Nitrazolam undergoes specific nitroreduction and monohydroxylation when exposed to human liver microsomes, it is the required starting substrate for the controlled in vitro synthesis of 8-aminonitrazolam. This allows bioanalytical labs to generate and validate their own downstream metabolite reference materials for diagnostic use [2].

Solid-Matrix Extraction Method Validation

Benefiting from its proven resistance to ion suppression (bias of -5.6% to -0.4% in hair matrices), Nitrazolam is an ideal candidate for validating new solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocols. It serves as a highly stable benchmark to evaluate the recovery efficiency of extraction workflows before applying them to more volatile or suppression-prone benzodiazepines [3].

GABA-A Receptor SAR Mapping

As a potent triazolobenzodiazepine lacking a 2'-halogen, Nitrazolam is the optimal baseline compound for neuropharmacological assays. Researchers procure it to isolate the binding dynamics of the 8-nitro group at the α+/γ2– interface, comparing its efficacy directly against fluorinated or chlorinated derivatives in drug discovery pipelines [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic toxicology LC-MS/MS method studies
Analytical imprecision profile review
Multi-analyte panel reproducibility and QC acceptance criteria
Phase II conjugation pathway research
Absence of UGT-mediated glucuronidation
UGT1A4 substrate specificity and polymorphism impact studies
Anticonvulsant screening assay studies
Assay-dependent seizure-model endpoint profile
Electroshock and sedation endpoint differentiation
Reference standard synthesis and supply continuity
Microscale polymer-supported reagent protocol
In-house standard production workflow and by-product characterization

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

319.10692467 Da

Monoisotopic Mass

319.10692467 Da

Heavy Atom Count

24

UNII

K499DBB308

Other CAS

28910-99-8

Wikipedia

Nitrazolam

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